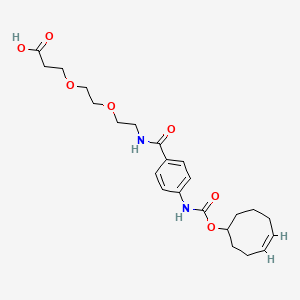

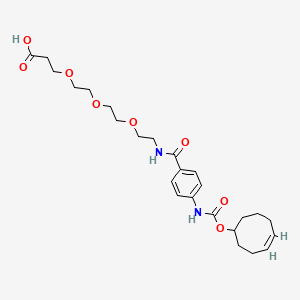

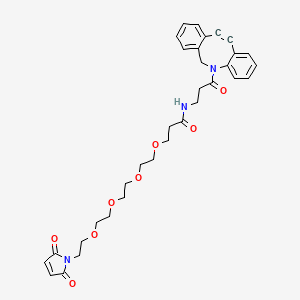

TCO-carbonylamino-benzamido-PEG1 acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

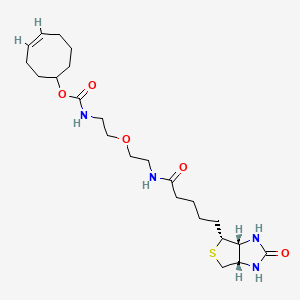

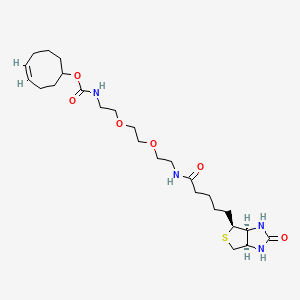

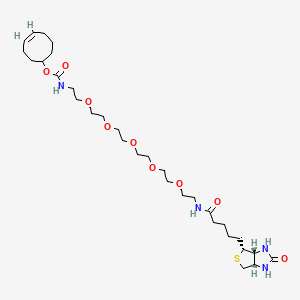

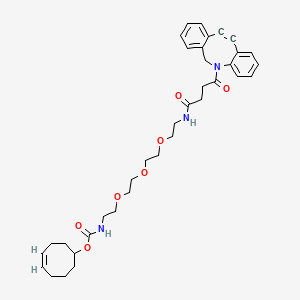

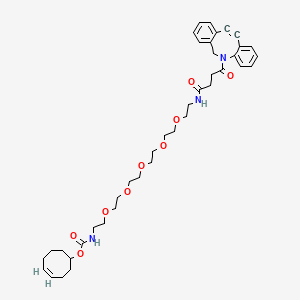

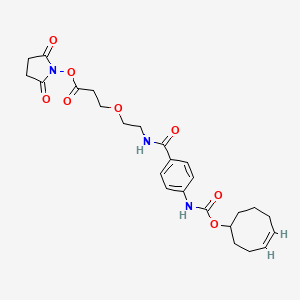

TCO-carbonylamino-benzamido-PEG1 acid is a specialized compound used primarily in bioconjugation and molecular imaging. It is a derivative of polyethylene glycol (PEG) and is known for its exceptional reactivity and stability. This compound is often utilized in click chemistry, particularly in tetrazine ligation reactions, which are essential for various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG1 acid involves multiple steps, starting with the preparation of the core TCO (trans-cyclooctene) structure. The reaction conditions typically require the use of strong bases and organic solvents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: TCO-carbonylamino-benzamido-PEG1 acid primarily undergoes cycloaddition reactions, particularly with tetrazines. This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The cycloaddition reaction typically requires tetrazine derivatives and a catalyst to proceed at an accelerated rate. The reaction is performed under mild conditions to preserve the integrity of the compound and the attached biomolecules.

Major Products Formed: The major product of the cycloaddition reaction is a stable conjugate between this compound and the tetrazine-containing molecule. This conjugate is used in various downstream applications, including molecular imaging and targeted drug delivery.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, TCO-carbonylamino-benzamido-PEG1 acid is used in click chemistry reactions to create bioconjugates. These bioconjugates are essential for studying molecular interactions and developing new chemical methodologies.

Biology: In biological research, this compound is used to label and track biomolecules within cells. It enables scientists to visualize cellular processes and understand the dynamics of biological systems.

Medicine: In medicine, this compound is used in the development of targeted therapies. It allows for the precise delivery of therapeutic agents to specific cells or tissues, improving the efficacy and reducing the side effects of treatments.

Industry: In the industrial sector, this compound is used in the production of diagnostic tools and imaging agents. Its high reactivity and stability make it a valuable component in the manufacturing of advanced medical devices and pharmaceuticals.

Wirkmechanismus

The mechanism by which TCO-carbonylamino-benzamido-PEG1 acid exerts its effects involves the formation of a stable triazole ring through the cycloaddition reaction with tetrazines. This reaction is highly selective and occurs under mild conditions, ensuring minimal disruption to the biological system. The resulting conjugate can then interact with specific molecular targets, facilitating various biological and therapeutic processes.

Vergleich Mit ähnlichen Verbindungen

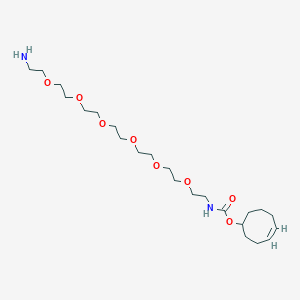

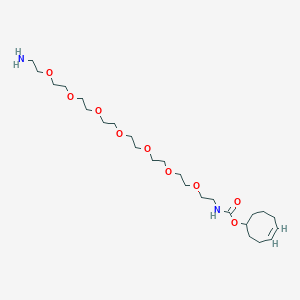

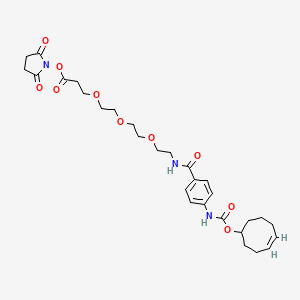

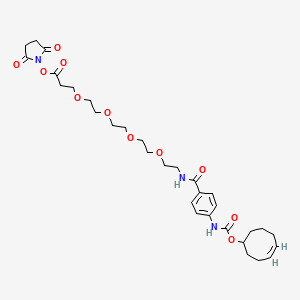

TCO-carbonylamino-benzamido-PEG2 acid

TCO-carbonylamino-benzamido-PEG3 acid

TCO-carbonylamino-benzamido-PEG4 acid

Uniqueness: TCO-carbonylamino-benzamido-PEG1 acid is unique due to its optimal balance of reactivity and stability. The shorter PEG spacer (PEG1) provides better solubility and reduced immunogenicity compared to its longer counterparts. This makes it particularly suitable for applications requiring precise targeting and minimal immune response.

Eigenschaften

IUPAC Name |

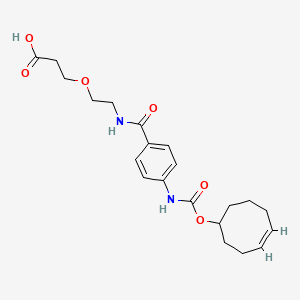

3-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6/c24-19(25)12-14-28-15-13-22-20(26)16-8-10-17(11-9-16)23-21(27)29-18-6-4-2-1-3-5-7-18/h1-2,8-11,18H,3-7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRSCQJGPHCEEI-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.